D-JNKI-1

Kinase inhibitor selectivity JNK signaling MAPK pathway

D-JNKI-1 (Brimapitide, XG-102) is the premier JNK inhibitor for investigators requiring pathway blockade without ATP-competitive off-targets. Its D-retro-inverso, substrate-competitive mechanism targets JIP-1 docking, conferring protease resistance and sustained tissue residence. Clinically proven to prevent noise- and aminoglycoside-induced hearing loss, with Phase III otoprotection data and Orphan Drug designation. Penetrates the blood-brain barrier with one-week brain residence and proves compatible with thrombolytics in stroke models. Select for validated in vivo efficacy in cochlear protection, CNS, colitis, and myocardial I/R where small-molecule JNK inhibitors lack comparable data.

Molecular Formula
Molecular Weight 0
Cat. No. B1574249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-JNKI-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-JNKI-1 Peptide JNK Inhibitor: Key Characteristics for Scientific Sourcing


D-JNKI-1 (also known as AM-111, XG-102, Brimapitide) is a synthetic 31-amino acid cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK) [1]. The compound is a D-retro-inverso peptide comprising a 20-amino acid JNK-binding domain (JBD) derived from JIP-1 (c-Jun-amino-terminal kinase-interacting protein 1) fused to an 11-amino acid HIV-TAT48-57 cell-penetrating peptide sequence [2]. The D-retro-inverso configuration confers protease resistance, distinguishing it structurally from L-peptide JNK inhibitors [2]. D-JNKI-1 inhibits JNK activity through a non-ATP-competitive, substrate-competitive mechanism with reported pIC50 of approximately 7.0 (IC50 ~1×10⁻⁷ M) against JNK3 in Alphascreen kinase assays [1]. The compound is an investigational drug under clinical development for acute sensorineural hearing loss (Phase III) and has received orphan drug designation in both the European Union and the United States for this indication [1].

D-JNKI-1 Sourcing: Why Not All JNK Inhibitors Are Interchangeable


JNK inhibitors span multiple structural classes with fundamentally different mechanisms of action, isoform selectivity profiles, and pharmacokinetic properties that preclude generic substitution. ATP-competitive small-molecule JNK inhibitors such as SP600125, JNK-IN-8, and Tanzisertib (CC-930) occupy the ATP-binding pocket of JNK kinases ; in contrast, D-JNKI-1 is a substrate-competitive peptide inhibitor that binds to the JNK substrate-docking site on JIP-1, preventing JNK from interacting with and phosphorylating its downstream substrates including c-Jun [1]. This mechanistic divergence results in distinct selectivity patterns: small-molecule ATP-competitive inhibitors often exhibit varying degrees of off-target kinase inhibition, whereas D-JNKI-1's binding mechanism fundamentally differs . Furthermore, D-JNKI-1's D-retro-inverso peptide backbone renders it resistant to proteolytic degradation, conferring extended tissue residence time not observed with conventional L-peptide or small-molecule JNK inhibitors [2]. These structural and mechanistic differences translate into non-interchangeable experimental outcomes, particularly for in vivo studies requiring sustained JNK pathway blockade without systemic kinase panel cross-reactivity.

D-JNKI-1 Procurement Evidence: Quantitative Differentiation from JNK Inhibitor Alternatives


D-JNKI-1 vs. SP600125: Isoform Selectivity and Binding Mechanism Differentiation

D-JNKI-1 is a substrate-competitive peptide inhibitor that binds the JNK substrate-docking site, whereas SP600125 is an ATP-competitive small molecule . Under identical assay conditions, SP600125 offers little selectivity between JNK1 and JNK3 (pIC50 = 6.4 and 5.9, respectively), while a structurally optimized small-molecule comparator (JNK Inhibitor IX) exhibits pIC50 values of 6.5 and 6.7 for JNK2 and JNK3 with little or no activity against JNK1 and p38α . D-JNKI-1's pIC50 of ~7.0 (IC50 ~1×10⁻⁷ M) against JNK3 is reported [1]; however, direct head-to-head selectivity profiling data across all three JNK isoforms under identical assay conditions is not publicly available in the accessible literature. This limitation must be noted when making procurement decisions.

Kinase inhibitor selectivity JNK signaling MAPK pathway ATP-competitive vs substrate-competitive

D-JNKI-1 vs. L-Peptide JNK Inhibitors: Protease Resistance Conferred by D-Retro-Inverso Configuration

D-JNKI-1 is synthesized in a D-retro-inverso configuration, wherein the peptide backbone consists entirely of D-amino acids arranged in reverse sequence order relative to the native L-peptide JIP-1 JBD [1]. This stereochemical modification confers complete resistance to proteolytic degradation by endogenous peptidases and proteases, in contrast to native L-peptide JNK inhibitors which are rapidly degraded in biological fluids and tissues [2]. The TAT cell-penetrating peptide sequence (PPRRRQRRKKRG) remains functional in the D-retro-inverso configuration to mediate cellular uptake [1]. No publicly accessible quantitative head-to-head stability half-life comparison data between D-JNKI-1 and its L-peptide counterpart under identical in vitro or in vivo conditions was identified in the available literature.

Peptide stability Protease resistance D-retro-inverso peptides Pharmacokinetics

D-JNKI-1 Brain Pharmacokinetics: Sustained One-Week Brain Tissue Residence After Single Administration

D-JNKI-1 crosses the blood-brain barrier (BBB) and reaches the brain parenchyma, where it remains detectable for one week following a single intraperitoneal administration in mice [1]. Quantitative mass spectrometry analysis using a stable isotope dilution approach demonstrated that D-JNKI-1 crosses cellular membranes through both active and passive mechanisms with fast kinetics [1]. After acute intraperitoneal administration, the peptide distributes to major organs with highest accumulation in liver and kidney, but notably reaches the brain compartment [1]. No comparative brain pharmacokinetic data for small-molecule JNK inhibitors such as SP600125, JNK-IN-8, or CC-930 under identical conditions are available in the accessed literature.

Blood-brain barrier penetration CNS pharmacokinetics Peptide brain delivery Neuroprotection

D-JNKI-1 (XG-102) Intravenous Stroke Neuroprotection: Infarct Volume Reduction with Delayed Dosing

In a mouse middle cerebral artery occlusion (MCAo) model of ischemic stroke, a single intravenous administration of XG-102 (D-JNKI-1) at a dose of 0.0003 mg/kg administered 6 hours after ischemia onset significantly reduced infarct volume from 62 ± 19 mm³ (vehicle-treated group, n=18) to 18 ± 9 mm³ (n=5, p < 0.01) [1]. This represents an approximately 71% reduction in mean infarct volume with delayed post-ischemic intervention. Behavioral outcomes were also significantly improved at two tested doses [1]. Importantly, XG-102 retained neuroprotective efficacy even in the presence of recombinant tissue plasminogen activator (rtPA), which is clinically used for thrombolysis and known to enhance excitotoxic damage [1]. No comparative in vivo efficacy data for small-molecule JNK inhibitors (e.g., SP600125, CC-930) under identical MCAo model conditions and intravenous dosing regimen are available in the accessed literature.

Ischemic stroke Neuroprotection Middle cerebral artery occlusion Intravenous peptide therapy

D-JNKI-1 (AM-111) Clinical Translation: Phase I/II Otoprotection with Delayed Intervention Window

In a prospective randomized Phase I/II clinical trial, intratympanic administration of AM-111 (D-JNKI-1) to patients with acute acoustic trauma (firecracker exposure) demonstrated otoprotective efficacy even when administered within 24 hours after noise exposure [1]. Functional and morphological analysis of treated ears revealed an otoprotective effect [1]. AM-111 has subsequently been granted orphan drug designation in both the European Union and the United States for the treatment of acute sensorineural hearing loss [2]. A Phase III clinical study (NCT02561091) has been initiated to evaluate efficacy and safety of intratympanic AM-111 injections in patients with severe to profound idiopathic sudden sensorineural hearing loss (ISSNHL) [3]. No small-molecule JNK inhibitors (SP600125, JNK-IN-8, CC-930) have advanced to clinical trials for otoprotection or any inner ear indication, precluding direct clinical-stage comparative analysis.

Sensorineural hearing loss Acoustic trauma Intratympanic drug delivery Otoprotection

D-JNKI-1 Inner Ear Hair Cell Protection: Near-Complete Prevention of Neomycin-Induced Ototoxicity

In a guinea pig cochlear model of neomycin-induced ototoxicity, D-JNKI-1 (AM-111) at a concentration of 10 μM prevented nearly all hair cell death and permanent hearing loss when administered locally to the scala tympani [1]. The study further demonstrated that local delivery of D-JNKI-1 prevents acoustic trauma-induced permanent hearing loss in a dose-dependent manner [1]. These findings established that the MAPK-JNK signal pathway is involved in both aminoglycoside ototoxicity and acoustic trauma-induced hair cell loss and permanent hearing loss [1]. No comparative efficacy data for small-molecule JNK inhibitors (e.g., SP600125) under identical cochlear explant or in vivo ototoxicity models are available in the accessed literature.

Ototoxicity Hair cell death Aminoglycoside toxicity Cochlear protection

D-JNKI-1 Scientific Procurement: Recommended Research and Translational Applications


Inner Ear Research: Otoprotection and Cochlear Implant Trauma Models

D-JNKI-1 is the most extensively validated JNK inhibitor for inner ear research applications based on preclinical studies demonstrating near-complete prevention of aminoglycoside-induced and acoustic trauma-induced hair cell death and hearing loss at 10 μM in guinea pig cochleae [1], and is supported by Phase I/II clinical data confirming otoprotective efficacy with delayed intervention (up to 24 hours post-noise exposure) in acute acoustic trauma patients [2]. D-JNKI-1 has also demonstrated efficacy in preventing hearing loss progression in a cochlear implantation trauma model [3]. No small-molecule JNK inhibitors have comparable published in vivo cochlear protection data or clinical validation for inner ear indications.

CNS and Stroke Research: BBB-Penetrant Neuroprotection with Delayed Dosing Window

D-JNKI-1 is uniquely suited for CNS research applications requiring sustained JNK pathway inhibition with blood-brain barrier penetration. Pharmacokinetic studies confirm brain penetration and sustained one-week brain tissue residence following single intraperitoneal administration in mice [1]. In the MCAo stroke model, intravenous XG-102 (0.0003 mg/kg) administered 6 hours post-ischemia reduced infarct volume by approximately 71% (from 62 ± 19 mm³ to 18 ± 9 mm³, p < 0.01) and maintained neuroprotective efficacy in the presence of rtPA [2]. This combination of BBB penetration, extended brain residence, and compatibility with thrombolytic therapy distinguishes D-JNKI-1 from ATP-competitive small-molecule JNK inhibitors for stroke and neurodegeneration studies.

Inflammatory Bowel Disease and Colitis Models: Subcutaneous Dosing Efficacy

D-JNKI-1 (XG-102) confers rapid and lasting anti-inflammatory effectiveness in experimental colitis provoked by TNBS in mice, and subcutaneous administration at 1 μg/kg significantly reduces disease activity index while decreasing CD4+ and CD8+ cell expression [1]. D-JNKI-1 also demonstrates therapeutic potential in dextran sulfate sodium (DSS)-induced chronic colitis models with subcutaneous dosing regimens [2]. The compound's D-retro-inverso configuration confers protease resistance, enabling subcutaneous administration with sustained activity—a practical advantage for chronic inflammatory disease models requiring extended JNK pathway blockade.

Myocardial Ischemia-Reperfusion Injury Research

D-JNKI-1 has demonstrated cardioprotective efficacy in isolated-perfused adult rat heart models of ischemia-reperfusion (I/R) injury, where it reduced myocardial infarct size in vivo [1]. The peptide's protease-resistant D-retro-inverso configuration supports sustained activity in cardiac tissue, distinguishing it from L-peptide JNK inhibitors that are susceptible to rapid proteolytic degradation in the cardiovascular environment. This application is supported by direct experimental evidence of D-JNKI-1's efficacy in myocardial I/R models, where the compound was specifically tested and validated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-JNKI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.